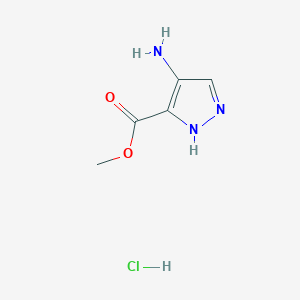
3-chloro-1,3,4,5-tétrahydro-2H-1-benzazépin-2-one
Vue d'ensemble
Description
“3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one” is a chemical compound with the molecular formula C10H10ClNO and a molecular weight of 195.65 . It is listed in the ChemicalBook database .
Molecular Structure Analysis
The molecular structure of “3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one” includes a benzazepinone core, which is a seven-membered ring fused to a benzene ring, with a chlorine atom attached to one of the carbon atoms .Physical and Chemical Properties Analysis
This compound has a melting point of 164-167 °C and a predicted boiling point of 379.5±42.0 °C. Its density is predicted to be 1.27±0.1 g/cm3 .Applications De Recherche Scientifique
Synthèse de médicaments antihypertenseurs
“3-chloro-1,3,4,5-tétrahydro-2H-1-benzazépin-2-one” peut servir d'intermédiaire dans la synthèse de médicaments antihypertenseurs, de manière similaire à l'utilisation de son analogue bromé dans la synthèse du chlorhydrate de bénazépril, un médicament antihypertenseur de première intention recommandé par l'OMS .
Antagoniste du récepteur V2 de la vasopressine arginine
Bien qu'il ne soit pas directement mentionné pour le composé chloro, ses analogues structuraux ont été utilisés pour traiter l'hyponatrémie associée à diverses conditions en agissant comme des antagonistes sélectifs du récepteur V2 de la vasopressine arginine .
Évaluation anticonvulsivante
Des composés de la classe des 1,3,4,5-tétrahydro-2H-1-benzazépin-2-one ont été évalués pour leurs activités anticonvulsivantes. Ils ont montré des résultats prometteurs en protégeant contre les crises avec des valeurs d'index de protection plus élevées par rapport aux traitements traditionnels .
Recherche en protéomique
Le composé est disponible à l'achat en tant que biochimique pour la recherche en protéomique, ce qui indique son utilisation potentielle dans l'étude des protéines et de leurs fonctions au sein des systèmes biologiques .
Safety and Hazards
The compound is classified under the GHS07 hazard class. The hazard statement is H302, which means it is harmful if swallowed. The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Analyse Biochimique
Biochemical Properties
3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a selective, competitive arginine vasopressin V2 receptor antagonist This interaction is crucial in regulating water retention and blood pressure in the body
Cellular Effects
The effects of 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, as a vasopressin V2 receptor antagonist, it can alter the signaling pathways related to water reabsorption in kidney cells . This modulation can lead to changes in gene expression and metabolic activities within the cells, affecting overall cellular function.
Molecular Mechanism
At the molecular level, 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one exerts its effects through specific binding interactions with biomolecules. It binds to the vasopressin V2 receptor, inhibiting its activity and preventing the receptor from interacting with its natural ligand This inhibition leads to a decrease in water reabsorption in the kidneys, which can be beneficial in conditions such as hyponatremia
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation
Dosage Effects in Animal Models
The effects of 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one vary with different dosages in animal models. At lower doses, the compound effectively modulates the vasopressin V2 receptor, leading to desired therapeutic effects . At higher doses, it may cause toxic or adverse effects, including disruptions in electrolyte balance and kidney function. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is both safe and effective.
Metabolic Pathways
3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism may affect metabolic flux and metabolite levels, influencing overall metabolic homeostasis. Understanding these pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one within cells and tissues are essential for its activity. The compound is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within tissues can affect its efficacy and safety. For instance, its distribution in kidney tissues is critical for its role as a vasopressin V2 receptor antagonist.
Subcellular Localization
The subcellular localization of 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one influences its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall efficacy in modulating cellular processes.
Propriétés
IUPAC Name |
3-chloro-1,3,4,5-tetrahydro-1-benzazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c11-8-6-5-7-3-1-2-4-9(7)12-10(8)13/h1-4,8H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEMRDMQXDUFDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC(=O)C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40531449 | |
| Record name | 3-Chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40531449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86499-23-2 | |
| Record name | 3-Chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40531449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3,4-difluorophenyl)ethyl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B1356349.png)

![5-[2-(3,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356368.png)
![5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356370.png)
![5-[2-(3,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356371.png)

![9-((2,3-Dimethylbutan-2-yl)oxy)-9-borabicyclo[3.3.1]nonane](/img/structure/B1356378.png)



![4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione](/img/structure/B1356388.png)


